N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a structurally complex small molecule featuring dual benzothiazole cores. The compound incorporates a 4,6-difluoro-substituted benzothiazole moiety linked via a carboxamide bridge to a second benzothiazole unit, which is further functionalized with a morpholine-ethyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Key structural attributes include:
- Fluorine substituents: Likely improve metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions.
- Morpholine moiety: A common pharmacophore in drug design, known to enhance solubility and modulate pharmacokinetic properties.
- Benzothiazole cores: Privileged scaffolds in medicinal chemistry, associated with diverse bioactivities such as anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S2.ClH/c22-13-11-14(23)18-17(12-13)31-21(25-18)27(6-5-26-7-9-29-10-8-26)20(28)19-24-15-3-1-2-4-16(15)30-19;/h1-4,11-12H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFCCFOXUQATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzo[d]thiazole core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 4 and 6 on the benzothiazole ring are electron-withdrawing, making the adjacent carbons susceptible to nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | High-temperature reflux | Amino-substituted benzothiazole derivatives |
| Alkyl amines | DMF, 80–100°C | Alkylamino-benzothiazoles with modified substituents |
| Thiols (R-SH) | Base (e.g., K₂CO₃), DMSO | Thioether-linked analogs |
Research Findings :
-
Fluorine substitution enhances reactivity toward NAS, as observed in structurally similar compounds .
-
Substitution at the 4- and 6-positions often retains the benzothiazole scaffold while introducing functional groups for further derivatization .
Reduction
The carboxamide group (-CONH-) can be reduced to a methylene amine (-CH₂NH-) under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT | Amine derivative with retained benzothiazole |
| BH₃·THF | Reflux, 12 h | Secondary amine with improved solubility |
Research Findings :
-
Reduction of the carboxamide moiety is critical for generating bioactive metabolites with enhanced membrane permeability.
Oxidation
The morpholine ring is prone to oxidation, forming morpholine-N-oxide derivatives:
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Morpholine-N-oxide with retained benzothiazole |
| mCPBA | DCM, RT | Epoxidized morpholine derivatives |
Acid/Base-Mediated Reactions
The hydrochloride salt undergoes deprotonation in basic media, regenerating the free base. Conversely, protonation stabilizes the compound in acidic environments:
| Condition | Reagent | Outcome |
|---|---|---|
| Acidic (pH < 3) | HCl (aq.) | Stable hydrochloride salt formation |
| Basic (pH > 10) | NaOH (aq.) | Free base precipitates |
Mechanistic Insight :
-
Deprotonation of the morpholine nitrogen under basic conditions increases nucleophilicity, facilitating further alkylation or acylation .
Cross-Coupling Reactions
The benzothiazole scaffold participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Reagent | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-benzothiazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated derivatives |
Research Applications :
-
Coupling reactions enable the introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under strongly acidic or alkaline conditions:
| Condition | Product |
|---|---|
| 6M HCl, reflux | Carboxylic acid and amine fragments |
| NaOH (aq.), 100°C | Sodium carboxylate and free amine |
Stability Data :
-
Hydrolysis is minimal at physiological pH, ensuring stability in biological assays.
Photochemical Reactions
The benzothiazole core exhibits photostability under UV light (λ = 254–365 nm), but prolonged exposure leads to:
| Condition | Outcome |
|---|---|
| UV light, 48 h | Ring-opening and sulfonic acid formation |
Implications :
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE, display significant anticancer properties. These compounds have been tested against various cancer cell lines such as:
| Cell Line | Activity |
|---|---|
| HCT116 (Colon) | High antiproliferative |
| MCF-7 (Breast) | Moderate to high activity |
| U87 MG (Glioblastoma) | Significant inhibition |
| A549 (Lung) | Variable efficacy |
The mechanism of action often involves the activation of apoptotic pathways and inhibition of key signaling pathways like PI3K and mTORC1, which are critical in cancer cell proliferation and survival .
Antimicrobial Properties
Benzothiazole derivatives have also shown promising antimicrobial activities. Studies have demonstrated their effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 50 μg/mL |
| Gram-negative bacteria | 100 μg/mL |
| Fungal strains | Variable efficacy based on structure |
These compounds can disrupt microbial cell walls or inhibit essential metabolic pathways .
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and enhance luminescence .
Polymer Chemistry
In polymer chemistry, benzothiazole derivatives are incorporated into polymer matrices to improve thermal stability and mechanical properties. Their incorporation can lead to enhanced performance in various applications, including coatings and adhesives .
Anticancer Research
A recent study investigated the effects of this compound on human colon cancer cells (HCT116). The results indicated a dose-dependent inhibition of cell growth with a notable IC50 value that supports its potential as a therapeutic agent in cancer treatment.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited significant antibacterial activity at lower concentrations compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of Comparable Compounds
Key Observations :
- The target compound’s bis-benzothiazole architecture distinguishes it from imidazo-fused benzothiazoles () and benzimidazoles ().
- Fluorination at the 4,6-positions is unique to the target compound, whereas substituents in analogs (e.g., methoxy, methyl in ) prioritize electronic modulation over steric or metabolic stability.
Pharmacological and Functional Comparison
Table 2: Bioactivity and Mechanistic Insights
Key Insights :
- The target compound’s morpholine-ethyl group may improve blood-brain barrier penetration compared to sulfonate-containing benzimidazoles, expanding its utility in CNS-targeted therapies.
- Fluorination could reduce cytochrome P450-mediated metabolism relative to non-fluorinated analogs, extending half-life .
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, particularly in oncology and antimicrobial fields.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 367.45 g/mol. The presence of fluorine atoms in the benzothiazole ring enhances its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it may activate the p53 pathway, which is crucial for regulating the cell cycle and apoptosis. By influencing these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its ability to interact with specific proteins suggests potential roles in modulating enzymatic activities related to disease processes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro assays have shown significant inhibition of proliferation in various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) at concentrations ranging from 1 to 4 µM. These concentrations resulted in apoptosis and cell cycle arrest similar to established anticancer agents .
- Mechanistic Insights : The compound has been reported to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions. This suggests an anti-inflammatory mechanism that may complement its direct cytotoxic effects on tumor cells .
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antibacterial properties:
- Inhibition Studies : The compound has shown activity against various bacterial strains by inhibiting key enzymes such as dihydroorotase and DNA gyrase. This inhibition disrupts bacterial DNA replication and metabolism .
- Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibit MIC values comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Comparative Analysis with Similar Compounds
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the efficacy of the compound on MCF-7 breast cancer cells and reported a dose-dependent reduction in cell viability with IC50 values significantly lower than those of conventional chemotherapeutics. -
Case Study on Antimicrobial Potential :
Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited comparable effectiveness to standard treatments like streptomycin.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride?
Methodological Answer: The synthesis typically involves coupling benzothiazole-2-carboxylic acid derivatives with appropriate amine precursors. Key steps include:
- Substituent Optimization : Introducing fluorine at the 4,6-positions of the benzothiazole ring requires electrophilic substitution under controlled conditions (e.g., using HF-pyridine or Selectfluor®).
- Amide Coupling : Activate the carboxylic acid group with reagents like EDCl/HOBt or DCC, followed by reaction with N-(2-(morpholin-4-yl)ethyl)amine.
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and molecular connectivity. For example, fluorine substituents cause distinct splitting patterns in 1H NMR.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
- Elemental Analysis : Ensures purity and stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve disordered morpholine or fluorine positions.
- Twinned Data Handling : Apply twin refinement protocols in SHELXL for crystals with pseudo-symmetry.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder .
Q. How should researchers design experiments to analyze contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) to exclude impurities affecting results.
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Mechanistic Follow-Up : Pair in vitro assays (e.g., kinase inhibition) with molecular docking to validate target interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the morpholine ethyl group (e.g., replace morpholine with piperazine) or fluorine positions to assess impact on solubility and potency.
- In Silico Screening : Use software like Schrödinger Suite to predict binding affinities before synthesis.
- Pharmacokinetic Profiling : Measure logP (octanol/water partitioning) and metabolic stability in microsomal assays to prioritize derivatives .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS Validation :
- Linearity : Test over 3 orders of magnitude (e.g., 1–1000 ng/mL).
- Recovery Rates : Spike known concentrations into plasma or tissue homogenates; aim for 85–115% recovery.
- Limit of Detection (LOD) : Determine via signal-to-noise ratio ≥3.
- Inter-Day Precision : Repeat analyses across 3 days (CV ≤15%) .
Experimental Design & Data Analysis
Q. What controls are essential in cytotoxicity assays for this compound?
Methodological Answer:
- Negative Controls : Untreated cells (vehicle-only, e.g., DMSO ≤0.1%).
- Positive Controls : Reference drugs (e.g., doxorubicin for apoptosis).
- Solubility Controls : Check for precipitation via light scattering at assay concentrations.
- Replicate Design : Use ≥3 biological replicates with technical triplicates to account for variability .
Q. How can computational modeling guide the optimization of this compound’s solubility?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility in solvents (e.g., PEG-400/water mixtures).
- Salt Screening : Use programs like MARVIN to evaluate counterion effects (e.g., hydrochloride vs. mesylate).
- Crystal Engineering : Apply polymorph prediction tools (e.g., Mercury CSD) to identify stable crystalline forms with improved dissolution rates .
Advanced Methodological Challenges
Q. How to address discrepancies in reported IC50 values across different enzymatic assays?
Methodological Answer:
- Enzyme Source Comparison : Test recombinant vs. native enzymes (e.g., human vs. rat kinase isoforms).
- Cofactor Optimization : Ensure Mg²⁺/ATP concentrations match physiological levels.
- Data Normalization : Express activity as % inhibition relative to vehicle and positive controls.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What experimental approaches confirm target engagement in vivo for this compound?
Methodological Answer:
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot).
- Radiolabeling : Synthesize a ¹⁴C or ³H-labeled analog for tissue distribution studies.
- Chemical Proteomics : Use affinity pull-down assays with immobilized compound to identify binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
